N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-ethylphenyl)ethanediamide
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Overview
Description
N~1~-{2-[4-(4-BROMOBENZOYL)PIPERAZINO]ETHYL}-N~2~-(4-ETHYLPHENYL)ETHANEDIAMIDE is an organic compound with a complex structure It is characterized by the presence of a bromobenzoyl group attached to a piperazine ring, which is further connected to an ethylphenyl group through an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[4-(4-BROMOBENZOYL)PIPERAZINO]ETHYL}-N~2~-(4-ETHYLPHENYL)ETHANEDIAMIDE typically involves multiple steps:
Formation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride in the presence of a catalyst.
Synthesis of 4-(4-bromobenzoyl)piperazine: The 4-bromobenzoyl chloride is then reacted with piperazine in an organic solvent such as dichloromethane.
Coupling with ethylphenyl ethanediamide: The final step involves coupling the 4-(4-bromobenzoyl)piperazine with N2-(4-ethylphenyl)ethanediamide under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-[4-(4-BROMOBENZOYL)PIPERAZINO]ETHYL}-N~2~-(4-ETHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-{2-[4-(4-BROMOBENZOYL)PIPERAZINO]ETHYL}-N~2~-(4-ETHYLPHENYL)ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-{2-[4-(4-BROMOBENZOYL)PIPERAZINO]ETHYL}-N~2~-(4-ETHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity, while the ethylphenyl group can influence its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-(4-methoxyphenyl)ethanediamide
- **N~1~-{2-[4-(2-bromobenzoyl)piperazino]ethyl}-N~2~-(4-ethylphenyl)ethanediamide
- **N~1~-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-(3-chloro-4-methylphenyl)ethanediamide
Uniqueness
N~1~-{2-[4-(4-BROMOBENZOYL)PIPERAZINO]ETHYL}-N~2~-(4-ETHYLPHENYL)ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromobenzoyl group, in particular, allows for unique interactions and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H27BrN4O3 |
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Molecular Weight |
487.4 g/mol |
IUPAC Name |
N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C23H27BrN4O3/c1-2-17-3-9-20(10-4-17)26-22(30)21(29)25-11-12-27-13-15-28(16-14-27)23(31)18-5-7-19(24)8-6-18/h3-10H,2,11-16H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
VFGNRHPKXZREQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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